molecular formula C17H15BrN2 B5717841 N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine

N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine

Cat. No.: B5717841
M. Wt: 327.2 g/mol
InChI Key: UAYBFEPOWAWCIL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine typically involves the reaction of 2-bromoaniline with 4,6-dimethylquinoline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent, often at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include toluene, dimethylformamide (DMF), and ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products Formed

    Biaryl Derivatives: Formed through coupling reactions.

    Substituted Quinoline Derivatives: Formed through substitution reactions.

Scientific Research Applications

N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-11-7-8-15-13(9-11)12(2)10-17(19-15)20-16-6-4-3-5-14(16)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYBFEPOWAWCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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